molecular formula C18H36O2<br>CH3(CH2)16COOH<br>C18H36O2 B042974 Stearic acid CAS No. 57-11-4

Stearic acid

Cat. No.: B042974
CAS No.: 57-11-4
M. Wt: 284.5 g/mol
InChI Key: QIQXTHQIDYTFRH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Stearic acid, a type of saturated fatty acid, primarily targets the Peroxisome proliferator-activated receptor alpha (PPARα) and Group IID secretory phospholipase A2 . PPARα plays a crucial role in the regulation of lipid metabolism, while Group IID secretory phospholipase A2 is involved in the production of lipid mediators.

Mode of Action

For instance, this compound can influence the activity of PPARα, which in turn affects lipid metabolism .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a part of the Mitochondrial Beta-Oxidation of Long Chain Saturated Fatty Acids and Plasmalogen Synthesis metabolic pathways . In these pathways, this compound undergoes various transformations, affecting downstream metabolic processes.

Pharmacokinetics

It is known that this compound is a waxy solid and is found in many animal and vegetable fats and oils .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It is known to play a role in lipid metabolism, influencing the production of lipid mediators. Additionally, this compound is an ingredient found in topical products as a skin protectant .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound involves water-intensive processes, and improper water usage and disposal practices can lead to pollution . Furthermore, in cases where this compound is derived from palm oil, the environmental impact extends to deforestation and unsustainable agricultural practices .

Biochemical Analysis

Biochemical Properties

Stearic acid interacts with various enzymes, proteins, and other biomolecules. As a saturated fatty acid, this compound consists of single bonds between carbon atoms, enabling it to have a higher melting point compared to unsaturated fatty acids .

Cellular Effects

This compound has been shown to have protective effects on cortical neurons against oxidative stress . It dose-dependently protected cortical neurons against glutamate or H2O2 injury and increased glutamate uptake in cultured neurons . Moreover, dietary this compound regulates mitochondria in vivo in humans, causing mitochondrial fusion within 3 hours after ingestion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It signals via a dedicated pathway to regulate mitofusin activity and thereby mitochondrial morphology and function . It also influences the activity of Cu/Zn superoxide dismutases (SOD) and catalase (CAT) in cultured cortical neurons .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, cooling curves for this compound have been investigated, providing insights into its stability and degradation . Furthermore, this compound has been shown to protect brain slices against injury induced by oxygen-glucose deprivation or glutamate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in large doses, magnesium stearate, a compound containing this compound, can cause skin damage and liver toxicity . The LD50 (median lethal dose) for this compound is 4640 mg/kg in rats when administered orally .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been proposed that the body utilizes this compound to control the mitochondria through mitochondrial fusion via mitofusin-2, a membrane protein facilitating cell metabolism, within hours of intake . Stearic and palmitic acid have also been shown to reduce circulating long-chain acylcarnitine and improve fatty acid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Solid lipid nanoparticles (SLNs), which include this compound, have been studied for their absorption and localization through transcellular and paracellular mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearic acid can be synthesized through the hydrolysis of fats and oils. This process involves breaking down triglycerides into their component fatty acids using water and a catalyst, typically sodium hydroxide . The mixture is then neutralized with an acid, such as sulfuric acid, to obtain free fatty acids. The fatty acids are then separated and purified through crystallization, vacuum distillation, or chromatography .

Industrial Production Methods: Industrial production of this compound primarily involves two methods: fractional distillation and pressing. In fractional distillation, the different boiling points of fatty acids are used to separate them. In the pressing method, the fat is hydrolyzed, and the resulting crude fatty acid is washed, distilled, and decolorized to obtain the final product . Animal fats, such as tallow, and vegetable sources, such as palm oil and cocoa butter, are common sources of this compound .

Chemical Reactions Analysis

Types of Reactions: Stearic acid undergoes typical reactions of saturated carboxylic acids, including:

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Esterification: Alcohols in the presence of an acid catalyst.

    Saponification: Sodium hydroxide in water.

Major Products:

    Stearyl alcohol: from reduction.

    Esters: from esterification.

    Sodium stearate: from saponification.

Comparison with Similar Compounds

    Palmitic acid (hexadecanoic acid): A saturated fatty acid with a 16-carbon chain.

    Oleic acid (octadecenoic acid): An unsaturated fatty acid with an 18-carbon chain and one double bond.

    Linoleic acid (octadecadienoic acid): An unsaturated fatty acid with an 18-carbon chain and two double bonds.

Comparison:

Stearic acid is unique due to its high melting point and stability, making it suitable for applications requiring solid or semi-solid forms .

Properties

IUPAC Name

octadecanoic acid
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InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)
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InChI Key

QIQXTHQIDYTFRH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
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Molecular Formula

C18H36O2, Array, CH3(CH2)16COOH
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Related CAS

18639-67-3
Record name Octadecanoic acid, dimer
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DSSTOX Substance ID

DTXSID8021642
Record name Octadecanoic acid
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Molecular Weight

284.5 g/mol
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Physical Description

Stearic acid is a white solid with a mild odor. Floats on water. (USCG, 1999), Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Colorless or white solid; [HSDB] White flakes; [MSDSonline], Solid, WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR., hard, white or faintly yellowish crystalline solid/tallow odour, White solid with a mild odor.
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Boiling Point

721 °F at 760 mmHg (NTP, 1992), 371 °C, 721 °F
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Flash Point

385 °F (NTP, 1992), 113 °C (235 °F) - closed cup, 385 °F (196 dec C) (closed cup), 196 °C, 385 °F
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Solubility

1 to 10 mg/mL at 73 °F (NTP, 1992), In water, 0.568 mg/L at 25 °C, In water, 0.597 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide, For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page., 0.000597 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform, 1 g in 20 ml alcohol (in ethanol)
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Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9408 g/cu cm at 20 °C, Relative density (water = 1): 0.94-0.83, 0.86
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Vapor Density

9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.80 (Air = 1), 9.8
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Vapor Pressure

1 mmHg at 344.7 °F ; 5 mmHg at 408.2 °F (NTP, 1992), 0.00000004 [mmHg], Vapor pressure = 1 mm Hg at 173.1 °C, 7.22X10-7 mm Hg at 25 °C (ext), Vapor pressure, Pa at 174 °C: 133, 1 mmHg at 344.7 °F; 5 mmHg at 408.2 °F
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Color/Form

Monoclinic leaflets from alcohol, White or slightly yellow crystal masses, or white to slightly yellow powder, Colorless, wax-like solid, White amorphous solid or leaflets

CAS No.

57-11-4, 30399-84-9
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Melting Point

156.7 °F (NTP, 1992), 69.3 °C, 68.8 °C, 69-72 °C, 156.7 °F
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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